Hhcfu

Antitumor efficacy L1210 leukemia In vivo pharmacology

HHCFU, 1-(5'-hydroxyhexylcarbamoyl)-5-fluorouracil, is a major intermediate metabolite of the oral antitumor agent 1-hexylcarbamoyl-5-fluorouracil (HCFU; carmofur). HHCFU arises from ω-1 oxidation of the parent compound's hexyl side-chain and retains intrinsic antitumor activity.

Molecular Formula C11H16FN3O4
Molecular Weight 273.26 g/mol
CAS No. 74173-52-7
Cat. No. B1222199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHhcfu
CAS74173-52-7
Synonyms1-(5'-hydroxyhexylcarbamoyl)-5-fluorouracil
HHCFU
Molecular FormulaC11H16FN3O4
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCC(CCCCNC(=O)N1C=C(C(=O)NC1=O)F)O
InChIInChI=1S/C11H16FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6-7,16H,2-5H2,1H3,(H,13,18)(H,14,17,19)
InChIKeyQGVFMTLBNIONJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HHCFU (CAS 74173-52-7) Procurement Guide: A Major 5-Fluorouracil Metabolite


HHCFU, 1-(5'-hydroxyhexylcarbamoyl)-5-fluorouracil, is a major intermediate metabolite of the oral antitumor agent 1-hexylcarbamoyl-5-fluorouracil (HCFU; carmofur) [1]. HHCFU arises from ω-1 oxidation of the parent compound's hexyl side-chain and retains intrinsic antitumor activity [2]. As a chemically defined 5-fluorouracil (5-FU) derivative, HHCFU enables focused studies of 5-FU prodrug activation, metabolic fate, and structure-activity relationships distinct from the parent drug [1].

Why 5-Fluorouracil or HCFU Cannot Simply Substitute for HHCFU in Research Applications


HHCFU is not interchangeable with its parent compound HCFU or the active drug 5-fluorouracil (5-FU). While all three belong to the fluoropyrimidine class, their distinct chemical structures—specifically the presence and oxidation state of the N1-carbamoyl hexyl side-chain—dictate profoundly different in vitro and in vivo behaviors. In vitro activity data show a clear potency gradient: 5-FU > HHCFU > HCFU [1]. Furthermore, HHCFU's formation is species-dependent, being a major metabolite in rabbits and dogs (via ω-1 oxidation) but a minor one in rats (which favor ω-oxidation) [2]. Consequently, substituting HHCFU with 5-FU or HCFU in metabolic pathway reconstruction, species-specific toxicity studies, or direct activity assays will yield non-comparable results and compromise experimental validity.

Quantitative Differentiation: HHCFU vs. HCFU and 5-Fluorouracil


In Vivo Antitumor Activity: HHCFU Shows Broad Route Activity vs. Metabolite Counterparts

HHCFU (5-hydroxy-HCFU) exhibited markedly or moderately active antitumor effects against L1210 leukemia in vivo by both oral and intraperitoneal administration [1]. In contrast, the carboxypentyl and carboxypropyl carbamoyl metabolites of HCFU were only moderately active by oral route and less active by intraperitoneal administration [1].

Antitumor efficacy L1210 leukemia In vivo pharmacology

In Vitro Antiproliferative Potency: HHCFU Occupies a Distinct Intermediate Tier

In vitro testing against L5178Y lymphoma cells revealed a clear rank-order of activity: 5-FU > HHCFU (and other metabolites) > HCFU [1]. Specifically, the activity of HHCFU and its metabolite counterparts was lower than that of 5-FU but higher than that of the parent compound HCFU [1].

Antiproliferative activity L5178Y lymphoma In vitro pharmacology

Metabolic Intermediate Kinetics: HHCFU Enables Sustained 5-FU Release

HHCFU is a major intermediate metabolite of orally administered HCFU in mice [1]. Critically, the 5-FU liberated from HCFU via intermediates including HHCFU is detectable in plasma for >180 min, whereas unchanged 5-FU administered directly disappears within 60 min [1].

Pharmacokinetics Prodrug activation Metabolic fate

Species-Specific Metabolic Prevalence: HHCFU Production Varies Dramatically Across Models

The formation of HHCFU is highly species-dependent due to differential preference for ω-1 versus ω-oxidation of the HCFU side-chain. In rats, HCFU is metabolized preferentially by ω-oxidation, yielding carboxypentyl metabolites [1]. In rabbits and dogs, ω-1 oxidation predominates, making HHCFU a major metabolite [1].

Species-specific metabolism ω-1 oxidation Preclinical modeling

Validated Research Applications for HHCFU (CAS 74173-52-7)


Mechanistic Studies of 5-FU Prodrug Activation Cascades

HHCFU is an indispensable analytical reference standard and experimental intermediate for dissecting the multi-step metabolic activation of oral 5-FU prodrugs like HCFU. Its distinct position in the activity hierarchy (5-FU > HHCFU > HCFU) [1] and its role in the ω-1 oxidation pathway [2] make it essential for quantifying the contribution of each metabolic step to overall antitumor efficacy and for validating in vitro models of prodrug conversion.

Species-Specific Pharmacokinetic and Toxicological Modeling

Given the pronounced species differences in HHCFU formation—predominant in rabbits and dogs, minor in rats [1]—this compound is critical for establishing and validating translational models of HCFU metabolism. Researchers investigating the toxicity or pharmacokinetics of HCFU's ω-1 oxidation pathway (which generates HHCFU) must use HHCFU as a specific marker to confirm pathway activity in their chosen in vivo or in vitro systems.

Sustained-Release 5-FU Research and Formulation Benchmarking

The finding that 5-FU derived from HCFU via the HHCFU intermediate pathway persists in plasma for >180 min, compared to <60 min for directly administered 5-FU [1], positions HHCFU as a benchmark metabolite for developing and evaluating novel sustained-release or orally bioavailable 5-FU formulations. Quantifying HHCFU levels in biological matrices can serve as a proxy for the efficiency of prodrug activation and subsequent 5-FU release kinetics.

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